N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide is an organic compound that belongs to the class of naphthofuran carboxamides. This compound is characterized by the presence of a naphthofuran core structure, which is fused with a carboxamide group and a 4-methoxyphenyl substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with 4-methoxyaniline. The reaction is carried out under standard amide coupling conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan-2-carboxamide: Similar structure but with different substitution patterns.
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide: Similar structure with a chloro substituent instead of a methoxy group.
N-(4-methylphenyl)naphtho[2,1-b]furan-2-carboxamide: Similar structure with a methyl substituent instead of a methoxy group.
Uniqueness
N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its binding affinity to molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)benzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-23-15-9-7-14(8-10-15)21-20(22)19-12-17-16-5-3-2-4-13(16)6-11-18(17)24-19/h2-12H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQRHVFKNWUKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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